molecular formula C10H14O2 B14481986 Prop-2-en-1-yl hepta-2,6-dienoate CAS No. 66242-01-1

Prop-2-en-1-yl hepta-2,6-dienoate

Cat. No.: B14481986
CAS No.: 66242-01-1
M. Wt: 166.22 g/mol
InChI Key: ISCBKQOCQRFVKZ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl hepta-2,6-dienoate is an α,β-unsaturated ester characterized by a conjugated diene system (hepta-2,6-dienoate backbone) and a propenyl (allyl) substituent. This structure confers unique reactivity, particularly in cycloaddition and Claisen rearrangement reactions.

Properties

CAS No.

66242-01-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

prop-2-enyl hepta-2,6-dienoate

InChI

InChI=1S/C10H14O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-4,7-8H,1-2,5-6,9H2

InChI Key

ISCBKQOCQRFVKZ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC=CC(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl hepta-2,6-dienoate can be synthesized through the esterification reaction between prop-2-en-1-ol (allyl alcohol) and hepta-2,6-dienoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl hepta-2,6-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The allyl group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of hepta-2,6-dienoic acid or its aldehyde derivative.

    Reduction: Formation of prop-2-en-1-ol.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Prop-2-en-1-yl hepta-2,6-dienoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl hepta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the allyl group and the conjugated diene system, which can participate in various chemical reactions. These interactions can modulate biological processes and contribute to the compound’s observed effects.

Comparison with Similar Compounds

Key Comparative Insights

Synthetic Efficiency: Microwave-assisted methods and Lewis acids (e.g., Zn(OTf)₂) significantly improve yields (up to 99%) for hepta-2,6-dienoates compared to traditional thermal methods . Propenyl-thiazole derivatives require multistep synthesis (e.g., condensation with α-bromoacetophenones), highlighting the simplicity of dienoate preparations .

Stereochemical Influence: (Z)- and (E)-isomers of hepta-2,6-dienoates exhibit distinct NMR profiles and reactivity, critical for applications in asymmetric synthesis .

Bioactivity vs. Reactivity: Thiazole-propenyl derivatives prioritize receptor binding (e.g., antihypertensive activity), whereas hepta-2,6-dienoates are tailored for cycloadditions and rearrangements .

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